molecular formula C10H11BrN4O2 B13055843 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

Cat. No.: B13055843
M. Wt: 299.12 g/mol
InChI Key: XHVVZXOJEASHEZ-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a bromine atom and a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide typically involves multiple steps. One common approach starts with the preparation of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine, which is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridines.

Scientific Research Applications

2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: A closely related compound with similar structural features.

    1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another related compound with a different functional group.

Uniqueness

2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C10H11BrN4O2/c1-13(2)9(16)6-15-10(17)14-5-7(11)3-4-8(14)12-15/h3-5H,6H2,1-2H3

InChI Key

XHVVZXOJEASHEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)N2C=C(C=CC2=N1)Br

Origin of Product

United States

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